

An In-depth Technical Guide to 2-Methylpyridine-3-boronic acid

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Compound of Interest

Compound Name: 2-Methylpyridine-3-boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Methylpyridine-3-boronic acid**, a versatile heterocyclic building block essential in modern synthetic and medicinal chemistry. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which are foundational for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Core Molecular Data

2-Methylpyridine-3-boronic acid is a stable, solid organoboron compound. Its key physicochemical properties are summarized below, providing a foundational dataset for its application in chemical synthesis.

Property	Value	Reference
Molecular Weight	136.94 g/mol	
Empirical Formula	C ₆ H ₈ BNO ₂	
CAS Number	899436-71-6	N/A
Physical Form	Solid	
InChI Key	TWKMYNQPIICYNV-UHFFFAOYSA-N	
SMILES String	Cc1ncccc1B(O)O	

Application in Suzuki-Miyaura Cross-Coupling

A primary application of **2-Methylpyridine-3-boronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active molecules.^[1] The pyridine moiety, in particular, is a key structural motif in numerous approved drugs.

Representative Reaction Yields

The efficiency of Suzuki-Miyaura couplings is highly dependent on the specific substrates, catalyst, base, and solvent system used. While specific data for **2-Methylpyridine-3-boronic acid** is not extensively tabulated in single sources, the following table presents representative yields for the coupling of various aryl halides with different aryl boronic acids, illustrating the typical performance of such reactions under optimized conditions.

Aryl Halide (1.0 mmol)	Boronic Acid (1.1 mmol)	Catalyst (0.6 mol%)	Base (1.5 mmol)	Solvent (5.0 mL)	Temperature (°C)	Isolated Yield (%)
Iodobenzene	Phenylboronic acid	Pd-NHC-MIL-101(Cr)	K ₂ CO ₃	H ₂ O	85	98
Bromobenzene	Phenylboronic acid	Pd-NHC-MIL-101(Cr)	K ₂ CO ₃	H ₂ O	85	96
4-Bromoanisole	Phenylboronic acid	Pd-NHC-MIL-101(Cr)	K ₂ CO ₃	H ₂ O	85	95
1-Bromo-4-nitrobenzene	Phenylboronic acid	Pd-NHC-MIL-101(Cr)	K ₂ CO ₃	H ₂ O	85	92
4-Bromobenzaldehyde	Phenylboronic acid	Pd-NHC-MIL-101(Cr)	K ₂ CO ₃	H ₂ O	85	94
Iodobenzene	4-Tolylboronic acid	Pd-NHC-MIL-101(Cr)	K ₂ CO ₃	H ₂ O	85	97
Iodobenzene	4-Methoxyphenylboronic acid	Pd-NHC-MIL-101(Cr)	K ₂ CO ₃	H ₂ O	85	96

Table adapted from representative data for Suzuki-Miyaura reactions.[2] Yields are for illustrative purposes and will vary based on specific substrates and conditions.

Experimental Protocols

The following section details a generalized, yet comprehensive, experimental protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a pyridine boronic acid like **2-Methylpyridine-3-boronic acid**. This protocol is a starting point and may require optimization for specific substrates and scales.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with 2-Methylpyridine-3-boronic acid

Materials:

- Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
- **2-Methylpyridine-3-boronic acid** (1.2 equiv)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
- Base (e.g., K₂CO₃, 2.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Solvents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
- Silica gel for column chromatography

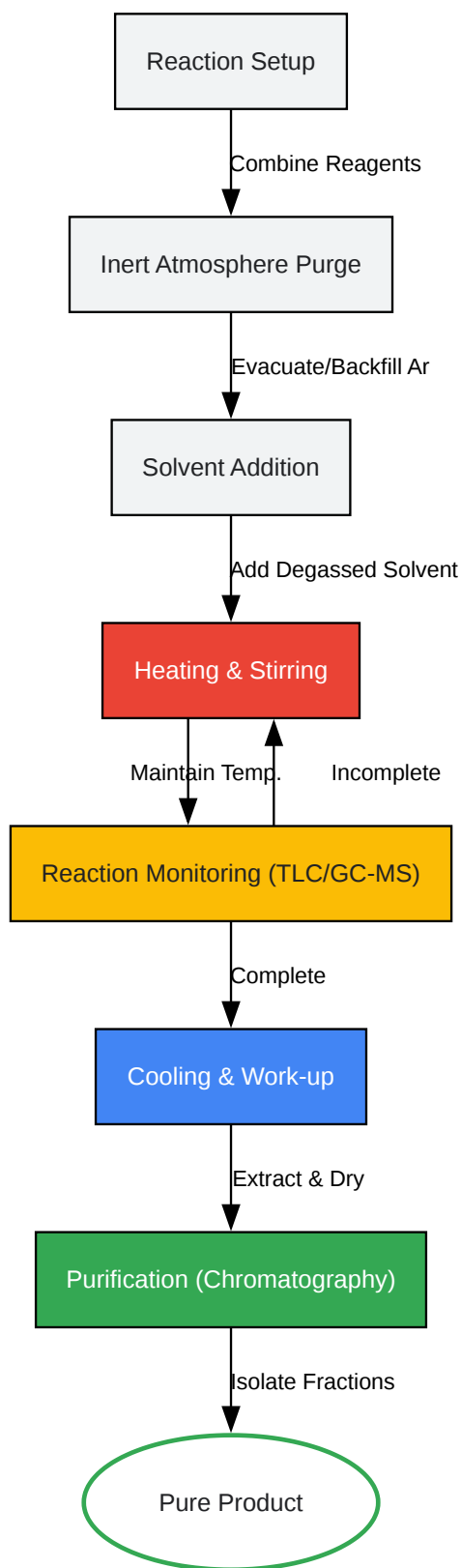
Procedure:

- **Reaction Setup:** To a dry Schlenk flask, add the aryl halide (1.0 equiv), **2-Methylpyridine-3-boronic acid** (1.2 equiv), base (2.0 equiv), and the palladium catalyst (3 mol%).
- **Inert Atmosphere:** Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

- **Reaction:** Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 85-100 °C).
- **Monitoring:** Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Visualized Experimental Workflow

The logical flow of the Suzuki-Miyaura coupling protocol can be visualized to clarify the sequence of operations from setup to final product isolation.



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Caption: Workflow for the Suzuki-Miyaura cross-coupling experiment.

This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, highlighting the core properties and applications of **2-Methylpyridine-3-boronic acid**. The provided data and protocols offer a starting point for the successful integration of this valuable reagent into synthetic workflows.

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References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com